![molecular formula C9H11NO2 B2512452 2-(4-Amino-3-methylphenyl)acetic acid CAS No. 705240-99-9](/img/structure/B2512452.png)
2-(4-Amino-3-methylphenyl)acetic acid
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Overview
Description
“2-(4-Amino-3-methylphenyl)acetic acid” is a chemical compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “2-(4-Amino-3-methylphenyl)acetic acid” consists of a benzene ring with an amino group and a methyl group attached at the 4th and 3rd positions, respectively. An acetic acid group is attached to the benzene ring .Physical And Chemical Properties Analysis
“2-(4-Amino-3-methylphenyl)acetic acid” has a predicted boiling point of 347.9±27.0 °C and a predicted density of 1.219±0.06 g/cm3. It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .Scientific Research Applications
Corrosion Inhibition Studies
- Application : It was tested for its effectiveness in inhibiting corrosion on low-carbon steel (LCS) surfaces in sulfuric acid (H2SO4) solutions. Techniques such as electrochemical impedance spectroscopy (EIS), weight loss (WL), and potentiodynamic polarization (PDP) analyses were employed .
Safety and Hazards
The safety data sheet for “2-(4-Amino-3-methylphenyl)acetic acid” indicates that it has a GHS07 safety classification. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Target of Action
The primary target of 2-(4-Amino-3-methylphenyl)acetic acid is the cytochrome P450 (CYP) 1A1 enzyme . This enzyme plays a crucial role in the biotransformation of the compound, leading to the production of active and inactive metabolites .
Mode of Action
2-(4-Amino-3-methylphenyl)acetic acid interacts with its target, the CYP1A1 enzyme, inducing its activity . The compound is biotransformed by CYP1A1 into putative active as well as inactive metabolites . The metabolic inactivation of the molecule has been thwarted by isosteric replacement of hydrogen with fluorine atoms at positions around the benzothiazole nucleus .
Biochemical Pathways
The compound affects the biochemical pathway involving the CYP1A1 enzyme. This enzyme is part of the cytochrome P450 family, which plays a key role in the metabolism of various substances, including drugs and toxins . The activation of CYP1A1 by 2-(4-Amino-3-methylphenyl)acetic acid leads to the production of metabolites, which can have various downstream effects .
Pharmacokinetics
It is known that the compound’s lipophilicity presents limitations for drug formulation and bioavailability . To overcome this problem, water-soluble prodrugs have been synthesized by conjugation of alanyl- and lysyl-amide hydrochloride salts to the exocyclic primary amine function of 2-(4-aminophenyl)benzothiazoles .
Result of Action
The result of the action of 2-(4-Amino-3-methylphenyl)acetic acid is the induction of the CYP1A1 enzyme and the production of active and inactive metabolites . These metabolites can have various effects at the molecular and cellular level, depending on their nature and the specific context in which they are produced .
Action Environment
The action of 2-(4-Amino-3-methylphenyl)acetic acid can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by factors such as temperature and pH . .
properties
IUPAC Name |
2-(4-amino-3-methylphenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-4-7(5-9(11)12)2-3-8(6)10/h2-4H,5,10H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCIAYCHYFURKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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